

Application Notes: 2-Bromo-5-methoxybenzaldehyde in the Synthesis of Bioactive Heterocyclic Compounds

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Compound of Interest

Compound Name: **2-Bromo-5-methoxybenzaldehyde**

Cat. No.: **B1267466**

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Introduction

2-Bromo-5-methoxybenzaldehyde (CAS: 7507-86-0) is a highly versatile and valuable building block in modern organic synthesis.^{[1][2]} Its structure, featuring an aldehyde, a bromine atom, and a methoxy group on a benzene ring, offers three distinct points for chemical modification. The aldehyde group is a classic precursor for condensation and cyclization reactions, while the bromo-substituent is ideal for participation in a wide array of palladium-catalyzed cross-coupling reactions. This unique combination of functional groups allows for the efficient construction of complex molecular architectures, particularly diverse heterocyclic scaffolds which are prevalent in many biologically active molecules and pharmaceutical agents.^{[1][2][3]}

These application notes provide detailed protocols and workflows for leveraging **2-Bromo-5-methoxybenzaldehyde** as a key intermediate in the synthesis of various heterocyclic systems, including benzofurans and the products of Sonogashira, Suzuki, and Buchwald-Hartwig couplings.

Synthesis of 2-Substituted Benzofurans

Benzofurans are a significant class of oxygen-containing heterocycles found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer and antimicrobial properties.^{[4][5]} A common strategy for their synthesis involves the coupling of a salicylaldehyde derivative with a terminal alkyne, followed by cyclization. **2-Bromo-5-methoxybenzaldehyde** can be transformed into a key salicylaldehyde intermediate or participate in a domino reaction sequence to yield substituted benzofurans. A powerful method involves a domino intermolecular Sonogashira coupling followed by an intramolecular cyclization.^[6]

Application: Domino Sonogashira Coupling and Cyclization

This approach enables the one-pot synthesis of 2,3-disubstituted benzofurans from ortho-bromo-phenolic derivatives and terminal acetylenes.^[6] While **2-Bromo-5-methoxybenzaldehyde** itself is not a phenol, its conversion to the corresponding 2-bromo-5-methoxyphenol allows access to this pathway. Alternatively, direct coupling reactions can lead to precursors for other cyclization methods.

Table 1: Representative Conditions for Benzofuran Synthesis via Sonogashira Coupling

Entry	Alkyne Partner	Catalyst System	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylacetylene	PdCl ₂ (PPh ₃) ₂ / Cul	Et ₃ N	THF	60	12	>85
2	1-Hexyne	Pd(OAc) ₂ / PPh ₃ / Cul	i-Pr ₂ NH	THF	60	16	>80
3	Trimethylsilylacetylene	Pd(PPh ₃) ₄ / Cul	Et ₃ N	Toluene	RT	12	>90

Note: Yields are generalized based on typical Sonogashira reactions of aryl bromides and may vary depending on the specific substrate and precise conditions.^[7]

Experimental Protocol: Synthesis of 2-Substituted 6-Methoxybenzofuran Precursor

This protocol describes the Sonogashira coupling of **2-Bromo-5-methoxybenzaldehyde** with phenylacetylene, a key step towards benzofuran synthesis.

Materials:

- **2-Bromo-5-methoxybenzaldehyde** (1.0 mmol, 1.0 equiv)
- Phenylacetylene (1.2 mmol, 1.2 equiv)
- Bis(triphenylphosphine)palladium(II) dichloride $[\text{PdCl}_2(\text{PPh}_3)_2]$ (0.03 mmol, 3 mol%)
- Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
- Triethylamine (Et_3N) (2.0 mmol, 2.0 equiv)
- Anhydrous Toluene (5 mL)

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **2-Bromo-5-methoxybenzaldehyde**, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.^[7]
- Add anhydrous toluene and freshly distilled triethylamine to the flask.^[7]
- Add phenylacetylene dropwise to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).^[7]
- Upon completion, quench the reaction by adding a saturated aqueous NH_4Cl solution (10 mL).
- Extract the mixture with ethyl acetate (3 x 15 mL).

- Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO_4 , and filter. [7]
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 5-methoxy-2-(phenylethynyl)benzaldehyde.[7]

Further reaction steps, such as demethylation followed by cyclization, would be required to form the final benzofuran ring.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in **2-Bromo-5-methoxybenzaldehyde** is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are fundamental in modern drug discovery and materials science.[8][9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly effective method for forming $\text{C}(\text{sp}^2)\text{-C}(\text{sp}^2)$ bonds by coupling an organohalide with an organoboron compound.[10] This reaction is instrumental for synthesizing biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals. [10]

Entry	Boronic Acid	Palladiu			Solvent System	Temp (°C)	Time (h)	Yield (%)
		m Catalyst	Base (equiv)	(mol%)				
1	Phenylboronic acid	Pd(PPh ₃) ₄ (3)	K ₂ CO ₃ (2.0)		Toluene/EtOH/H ₂ O	100	12	85-95
2	4-Methylphenylboronic acid	Pd(dppf)Cl ₂ (2)	Cs ₂ CO ₃ (2.5)		1,4-Dioxane	90	18	80-92
3	3-Pyridylboronic acid	Pd(OAc) ₂ (2) / SPhos (4)	K ₃ PO ₄ (3.0)		Toluene/H ₂ O	110	16	75-90

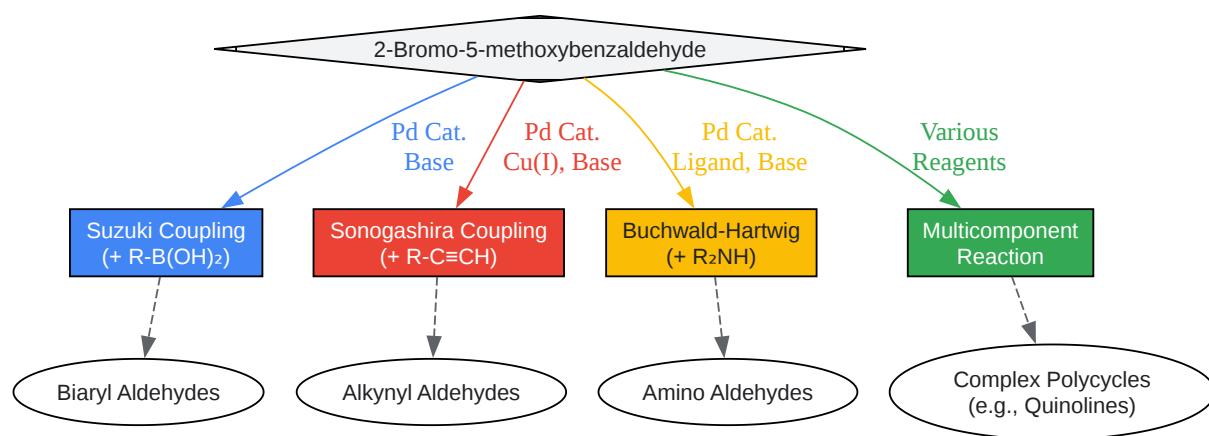
Note: Data is compiled from general protocols for Suzuki coupling of similar aryl bromides and serves as a guideline for optimization.[11][12][13]

Materials:

- **2-Bromo-5-methoxybenzaldehyde** (1.0 equiv)
- Arylboronic acid (1.2-1.5 equiv)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
- Base (e.g., K₂CO₃, 2.0-3.0 equiv)
- Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
- Degassed water

Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere, combine **2-Bromo-5-methoxybenzaldehyde**, the arylboronic acid, and the base.[11]
- Add the palladium catalyst.
- Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio).[12]
- Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11]
- Monitor reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.[11]



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